molecular formula C21H26N2O2 B5574126 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide

N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide

Cat. No.: B5574126
M. Wt: 338.4 g/mol
InChI Key: HRDIQUJIOLRTNS-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enamine Chemistry

Enamine chemistry plays a crucial role in the synthesis and reactions of complex organic compounds. A study by Hickmott and Sheppard (1972) explored the reaction of αβ-unsaturated acid chlorides with tertiary enamino-ketones and esters, resulting in various cyclohexenones and acetophenone derivatives. This research highlights the utility of enamino compounds in synthesizing heterocyclic structures, which are fundamental in developing pharmaceuticals and agrochemicals (Hickmott & Sheppard, 1972).

Anticonvulsant Activity

Lambert et al. (1995) synthesized two new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating significant anticonvulsant activity superior to phenytoin in electroshock seizure tests. This research underscores the potential of benzamide derivatives in developing new anticonvulsant drugs (Lambert et al., 1995).

Polymer Chemistry

In polymer chemistry, Kobayashi et al. (1999) reported on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including N-acryloylmorpholine, to produce polymers with varied configurations. This study illustrates the versatility of acrylamides in creating polymers with specific structural properties, useful in materials science and biomedical applications (Kobayashi et al., 1999).

Photoinitiation in Polymerization

Bütün, Armes, and Billingham (2001) investigated the selective quaternization of diblock copolymers containing 2-(dimethylamino)ethyl methacrylate (DMA) and 2-(N-morpholino)ethyl methacrylate (MEMA), leading to novel cationic diblock copolymers. These copolymers exhibit reversible micellization in aqueous media, highlighting the application of benzamide derivatives in designing advanced materials for drug delivery systems (Bütün, Armes, & Billingham, 2001).

Crystal Engineering

In the field of crystal engineering, Arora and Pedireddi (2003) synthesized supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules, including morpholine derivatives. This study showcases the role of morpholine and its derivatives in forming complex crystal structures with potential applications in molecular electronics and photonics (Arora & Pedireddi, 2003).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-4-5-19(14-16(15)2)17(3)22-21(24)18-6-8-20(9-7-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDIQUJIOLRTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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